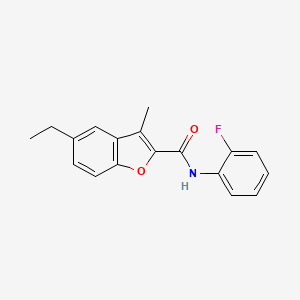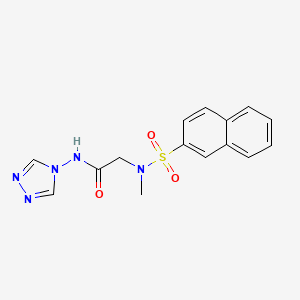
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "BDBMC" and is a derivative of quinolinecarboxamide. In
Wirkmechanismus
The exact mechanism of action of BDBMC is not fully understood. However, it has been suggested that BDBMC exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are required for cancer cell growth and proliferation. BDBMC's anti-inflammatory properties are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Finally, BDBMC's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BDBMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. BDBMC also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDBMC has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BDBMC in lab experiments is its potential therapeutic applications. BDBMC has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using BDBMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BDBMC. One area of research is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another area of research is to study its mechanism of action in more detail. Finally, researchers could investigate the pharmacokinetics and toxicity of BDBMC to determine its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide or BDBMC is a chemical compound that has potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and neuroprotective properties, and has been extensively studied in the scientific community. Future research on BDBMC could lead to the development of new drugs for cancer treatment, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of BDBMC involves the reaction of 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BDBMC has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. BDBMC has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, BDBMC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRZNBQXATFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)




![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)


![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)